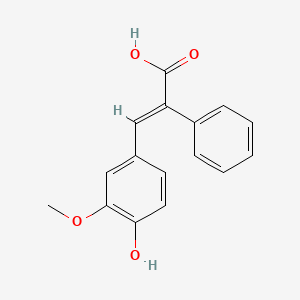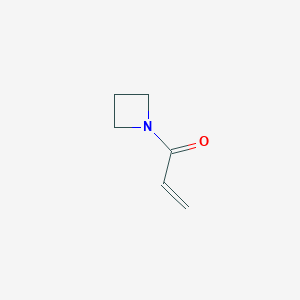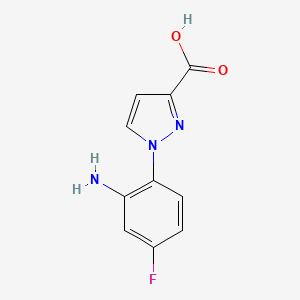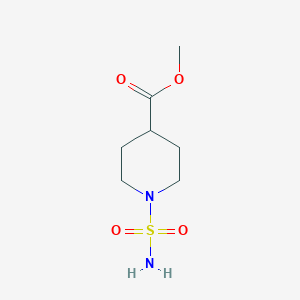
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid, also known as AMPA, is an amino acid derivative that is commonly used in the synthesis of various organic compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. AMPA is a structural analog of glutamate, an important neurotransmitter in the central nervous system. It is also known to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties.
科学的研究の応用
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has been widely studied for its potential therapeutic applications. It has been found to be effective in the treatment of epilepsy, depression, anxiety, and other neurological disorders. In addition, it has been studied for its potential anti-cancer properties. In particular, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and colon cancer cells. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .
Biochemical Pathways
For example, some imidazole derivatives have been found to affect pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
実験室実験の利点と制限
The use of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively easy to synthesize, allowing for quick and efficient production of the compound. Finally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use. For example, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not as stable as other compounds, making it difficult to store for long periods of time.
将来の方向性
The potential therapeutic applications of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid are still being explored. In particular, further research is needed to better understand its mechanism of action and its effects on various diseases and disorders. Additionally, further research is needed to explore the potential anti-cancer properties of this compound and to develop more effective methods for synthesizing the compound. Finally, more research is needed to develop more efficient methods for delivering this compound to the brain, as well as more efficient ways of targeting the compound to specific areas of the brain.
合成法
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can be synthesized by several different methods. One of the most common methods involves the reaction of 4-amino-5-methyl-1H-pyrazole-1-carboxylic acid with glycine in the presence of an acid catalyst. This reaction produces a compound known as this compound. The reaction is typically carried out at room temperature and can be completed in a few hours.
特性
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXKLZMIYCHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)


![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)



